![molecular formula C19H23N3O6 B13820858 1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methylamine derivatives .
Applications De Recherche Scientifique
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
The uniqueness of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- lies in its specific structure and functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H23N3O6 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-(3-amino-2-hydroxy-4-methylpentoxy)-1H-indole-2-carbonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H19N3O2.C4H4O4/c1-9(2)15(17)13(19)8-20-14-5-3-4-12-11(14)6-10(7-16)18-12;5-3(6)1-2-4(7)8/h3-6,9,13,15,18-19H,8,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
WAMNRYFYXFVLRK-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
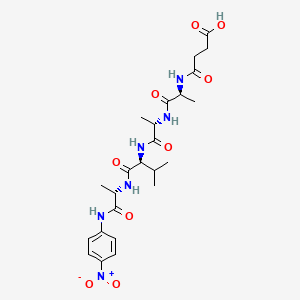
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
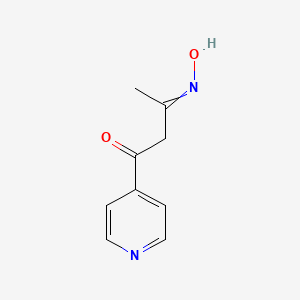
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
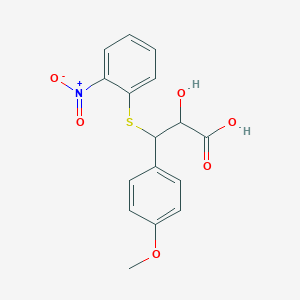
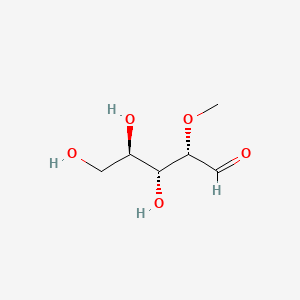

![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
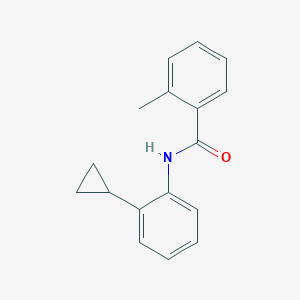

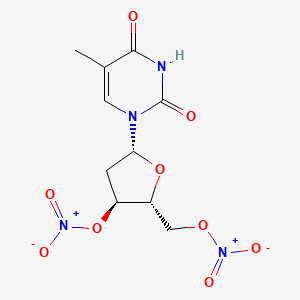
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
